molecular formula C20H22ClNO7 B8328914 {[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid CAS No. 90445-14-0

{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid

Cat. No. B8328914
CAS RN: 90445-14-0
M. Wt: 423.8 g/mol
InChI Key: OGXVRJODLHZUQL-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule. It contains several functional groups including chlorophenyl, ethoxycarbonyl, methoxycarbonyl, and a dihydropyridinyl group . These groups contribute to the compound’s chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The ethoxycarbonyl and methoxycarbonyl groups are esters, which are characterized by a carbonyl group adjacent to an ether group . The dihydropyridinyl group is a heterocyclic compound containing nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters (which are similar to parts of this compound) are known to be only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .

properties

CAS RN

90445-14-0

Product Name

{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid

Molecular Formula

C20H22ClNO7

Molecular Weight

423.8 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]acetic acid

InChI

InChI=1S/C20H22ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8,17,22H,4,9-10H2,1-3H3,(H,23,24)

InChI Key

OGXVRJODLHZUQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(methoxycarbonylmethoxy)acetoacetate (200 g), 2-chlorobenzaldehyde (128.8 g) and methyl 3-aminocrotonate (105.4 g) in methanol (600 ml) was heated under reflux for 16 hours and then evaporated. The residue was treated with 10% aqueous sodium hydroxide solution and the mixture heated under reflux for 1.5 hours, allowed to cool to room temperature, washed three times with dichloromethane, acidified with concentrated hydrochloric acid and extracted into dichloromethane. The dichloromethane extracts were washed with water, dried over magnesium sulphate and evaporated. The residue was recrystallised from ethyl acetate to give the title compound (63 g), m.p. 150°-154° C.
Name
ethyl 4-(methoxycarbonylmethoxy)acetoacetate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
128.8 g
Type
reactant
Reaction Step One
Quantity
105.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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